Vasodilatory Potency Gap: Unsubstituted Scaffold Versus Cinepazide-Class Derivatives
In the US 4,029,650 patent series, four representative N-substituted derivatives were evaluated for coronary vasodilation in anesthetized dogs via intravenous injection [1]. The most potent derivative (code 74 0479) at 4 mg/kg i.v. increased anterior interventricular artery flow by 190% for 40 minutes, while the least potent (75 0001) at the same dose produced only a 45% increase lasting 19 minutes [1]. 1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the unsubstituted parent compound, was not directly tested in this assay; however, as the synthetic precursor lacking any N-alkyl substituent, it is predicted from SAR trends to exhibit substantially weaker or negligible coronary vasodilation, making it unsuitable as a direct cinepazide replacement but ideal as a derivatization starting point [1].
| Evidence Dimension | Coronary vasodilatory activity (increase in anterior interventricular artery flow in anesthetized dog) |
|---|---|
| Target Compound Data | Not directly measured; predicted low/negligible activity based on absence of N-substituent [1] |
| Comparator Or Baseline | Derivative 74 0479: +190% flow for 40 min at 4 mg/kg i.v.; Derivative 75 0001: +45% flow for 19 min at 4 mg/kg i.v. [1] |
| Quantified Difference | Cannot be quantified without direct measurement; SAR indicates potency is entirely N-substituent-dependent |
| Conditions | Anesthetized dog model; electromagnetic flowmeter on anterior interventricular artery; single i.v. injection |
Why This Matters
This confirms that the unsubstituted parent is not a direct functional substitute for cinepazide-class drugs but is the essential starting material for synthesizing derivatives with tailored vasodilatory potency and duration.
- [1] US Patent 4,029,650. Novel derivatives of N-(3,4,5-trimethoxy cinnamoyl)piperazine and the process for preparing them. 1977. View Source
